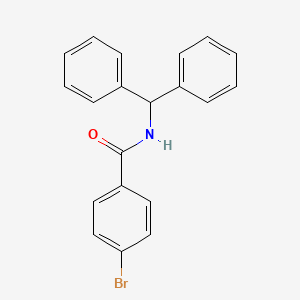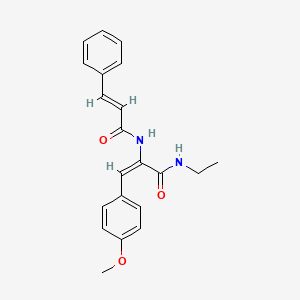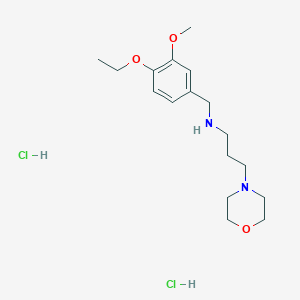
4-bromo-N-(diphenylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(diphenylmethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BDMC and has a molecular formula of C20H18BrNO. BDMC belongs to the class of benzamides and is synthesized through a multi-step process.
Applications De Recherche Scientifique
BDMC has been extensively studied for its potential therapeutic applications. One of the most promising applications of BDMC is its use as an anticancer agent. Studies have shown that BDMC can induce apoptosis in cancer cells by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. BDMC has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia.
Mécanisme D'action
The mechanism of action of BDMC involves the inhibition of HDACs, which leads to the activation of pro-apoptotic genes and the suppression of anti-apoptotic genes. This results in the induction of apoptosis in cancer cells. BDMC has also been shown to inhibit the activity of heat shock protein 90 (HSP90), which is involved in the stabilization of various oncogenic proteins. Inhibition of HSP90 by BDMC leads to the degradation of these oncogenic proteins, resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects
BDMC has been shown to have several biochemical and physiological effects. Studies have shown that BDMC can induce cell cycle arrest in cancer cells, leading to the inhibition of cell proliferation. BDMC has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in tumor metastasis. In addition, BDMC has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using BDMC in lab experiments is its specificity for HDACs and HSP90. This allows for the selective inhibition of these proteins, leading to the inhibition of cancer cell growth. However, one of the limitations of using BDMC in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of BDMC. One direction is the development of more efficient synthesis methods for BDMC, which can improve its availability for research purposes. Another direction is the study of the combination of BDMC with other anticancer agents, which can enhance its efficacy. Finally, the study of the in vivo effects of BDMC can provide valuable information on its potential therapeutic applications.
Conclusion
In conclusion, 4-bromo-N-(diphenylmethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been extensively studied for its anticancer properties, and its mechanism of action involves the inhibition of HDACs and HSP90. BDMC has several biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. Finally, there are several future directions for the study of BDMC, including the development of more efficient synthesis methods and the study of its in vivo effects.
Méthodes De Synthèse
The synthesis of BDMC involves a multi-step process that begins with the reaction of 4-bromoaniline with benzyl chloride in the presence of a base. This reaction yields N-benzyl-4-bromoaniline, which is then reacted with benzoyl chloride in the presence of a base to yield 4-bromo-N-benzylbenzamide. Finally, the benzyl group is removed from the compound using hydrogenation to yield 4-bromo-N-(diphenylmethyl)benzamide.
Propriétés
IUPAC Name |
N-benzhydryl-4-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrNO/c21-18-13-11-17(12-14-18)20(23)22-19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUJZKKQZNUMKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzhydryl-4-bromobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-allyl-5-{[(2-chlorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5302756.png)


![1-[(5-ethyl-3-thienyl)carbonyl]azocane](/img/structure/B5302776.png)
![1-[5,6-dimethyl-2-(trifluoromethyl)-4-pyrimidinyl]-N-(4-methoxyphenyl)-3-piperidinamine](/img/structure/B5302780.png)
![4-[3-(benzyloxy)benzoyl]-2,6-dimethylmorpholine](/img/structure/B5302796.png)
![1-[(7-acetyl-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)amino]butan-2-ol](/img/structure/B5302807.png)


![1-butyl-4-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene](/img/structure/B5302842.png)

![3-phenoxy-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5302851.png)
![4-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-2-(ethoxymethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5302852.png)
![6-{[3-(3,4-dimethoxybenzoyl)piperidin-1-yl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5302855.png)